5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol
Overview
Description
5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol is a heterocyclic compound that belongs to the pyrrolopyrimidine family This compound is characterized by the presence of an iodine atom at the 5th position, a methyl group at the 7th position, and a pyrrolo[2,3-d]pyrimidin-4-one core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol typically involves the iodination of a precursor compound. One common method involves the reaction of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with N-iodosuccinimide (NIS) in dimethylformamide (DMF) at room temperature. The reaction mixture is stirred overnight, followed by the addition of a saturated sodium thiosulfate solution to quench the reaction. The product is then filtered, washed with water, and dried under vacuum .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom at the 5th position can be substituted with other functional groups using palladium-catalyzed cross-coupling reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Cyclization Reactions: The pyrrolo[2,3-d]pyrimidine core can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions for substitution.
Oxidizing Agents: Such as m-chloroperbenzoic acid for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrrolo[2,3-d]pyrimidine derivatives, which can have different functional groups attached to the core structure.
Scientific Research Applications
5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an inhibitor of specific enzymes and proteins.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol involves its interaction with specific molecular targets. For example, it can inhibit certain kinases by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of signaling pathways involved in cell proliferation and survival, making it a potential candidate for anticancer therapy .
Comparison with Similar Compounds
Similar Compounds
4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine: Similar structure but with a chlorine atom instead of a methyl group.
5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine: Similar structure but with an amine group instead of a ketone.
Uniqueness
5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol is unique due to its specific substitution pattern, which imparts distinct chemical properties and biological activities. Its iodine and methyl substitutions make it a versatile intermediate for further chemical modifications and applications.
Properties
IUPAC Name |
5-iodo-7-methyl-3H-pyrrolo[2,3-d]pyrimidin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6IN3O/c1-11-2-4(8)5-6(11)9-3-10-7(5)12/h2-3H,1H3,(H,9,10,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUMYEYMXTBEQRK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C1N=CNC2=O)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6IN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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